molecular formula C10H8O3S B11817356 Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate

Cat. No.: B11817356
M. Wt: 208.24 g/mol
InChI Key: WFOIBEWWFZPKFJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxybenzo[B]thiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-hydroxybenzo[B]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or modulate receptor activity, leading to various biological effects. The exact mechanism can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-hydroxybenzo[B]thiophene-3-carboxylate is unique due to the presence of both a hydroxyl group and a carboxylate ester group on the benzo[b]thiophene ring. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene derivatives .

Properties

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

methyl 6-hydroxy-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C10H8O3S/c1-13-10(12)8-5-14-9-4-6(11)2-3-7(8)9/h2-5,11H,1H3

InChI Key

WFOIBEWWFZPKFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC2=C1C=CC(=C2)O

Origin of Product

United States

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